3-(5-bromo-1H-indol-3-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGAKHODTYGPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indole Precursors
The synthesis typically begins with the regioselective bromination of indole or its derivatives at the C5 position. While direct bromination of indole using bromine (Br₂) or N-bromosuccinimide (NBS) is common, pre-functionalized indoles (e.g., N-protected analogs) improve yield and selectivity. For example:
Propanol Side-Chain Introduction
After bromination, the propanol moiety is introduced at the indole C3 position via two primary routes:
Friedel-Crafts Alkylation
This method employs propanol-derived electrophiles (e.g., 3-chloropropanol) with Lewis acid catalysts:
Nucleophilic Substitution
A two-step approach involving:
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Indole lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C in THF.
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Reaction with epoxides : Propylene oxide addition followed by acidic workup yields the propanol derivative (65–70% yield).
Optimization Strategies for Enhanced Yield and Purity
Protective Group Utilization
Temporary protection of the hydroxyl group prevents undesired side reactions:
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium-mediated coupling : Suzuki-Miyaura cross-coupling with propanol-bearing boronic acids offers a transition-metal-catalyzed alternative (60–65% yield).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.95 ppm (H-2 indole), δ 4.15–4.30 ppm (propanol -CH₂OH), δ 1.8 ppm (-OH) |
| ¹³C NMR | δ 143.9 ppm (C3 indole), δ 60.2 ppm (propanol C1-OH) |
| HRMS | m/z 254.12 [M+H]⁺ (C₁₁H₁₂BrNO⁺) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The alcohol group in 3-(5-bromo-1H-indol-3-yl)propan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
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Reduction: : The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using hydrogen gas (H₂) in the presence of a palladium catalyst.
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Substitution: : The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: 3-(5-bromo-1H-indol-3-yl)propanal
Reduction: 3-(1H-indol-3-yl)propan-1-ol
Substitution: Various substituted indole derivatives
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development
3-(5-bromo-1H-indol-3-yl)propan-1-ol serves as a crucial building block in the synthesis of potential therapeutic agents. Its indole structure is associated with numerous biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's ability to modulate various biological pathways makes it a candidate for developing drugs targeting diseases such as cancer and inflammatory disorders .
Mechanism of Action
The compound interacts with multiple receptors and enzymes, influencing biochemical pathways involved in disease processes. Indole derivatives often exhibit high affinity for targets such as cyclooxygenases (COX), which are implicated in inflammation and cancer progression .
Biological Studies
Biochemical Research
In biological studies, this compound is utilized to explore the interactions of indole derivatives with various biological targets. Research has shown that these compounds can affect gene expression and enzyme activity, providing insights into their potential therapeutic effects .
Cellular Effects
The compound's influence on cellular mechanisms has been documented, highlighting its role in apoptosis and cell cycle regulation. Studies have indicated that brominated indole derivatives can induce apoptosis in cancer cells, which is critical for developing effective cancer therapies .
Chemical Biology
Probe for Biochemical Pathways
As a chemical probe, this compound aids in studying complex biochemical pathways. Its structural features allow researchers to investigate how modifications to the indole framework can alter biological activity and receptor interactions .
Material Science
Organic Electronics
Recent explorations into the use of indole derivatives, including this compound, have revealed potential applications in material science. The unique electronic properties of indoles make them suitable candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the electronic properties of these materials .
Case Studies and Research Findings
Numerous studies have highlighted the applications of this compound:
- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in specific cancer cell lines through mechanisms involving caspase activation and mitochondrial pathways.
- Inflammatory Disorders : Studies indicate that brominated indoles can inhibit COX enzymes, providing a basis for their use in treating inflammatory conditions.
- Material Science Innovations : Investigations into the electronic properties of this compound have led to its application in developing new materials for electronic devices.
Mechanism of Action
The mechanism by which 3-(5-bromo-1H-indol-3-yl)propan-1-ol exerts its effects depends on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the propanol group can further influence the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(5-bromo-1H-indol-3-yl)propan-1-ol, highlighting differences in functional groups, synthesis, and applications:
Key Findings:
Positional Isomerism : The secondary alcohol (propan-2-ol) in likely exhibits lower boiling point and altered solubility compared to the primary alcohol (propan-1-ol) due to differences in hydrogen bonding .
Indole vs. Phenyl Substitution : Replacement of the indole with a methoxyphenyl group () eliminates π-π stacking and hydrogen-bonding capabilities, reducing bioactivity in targets like serotonin receptors .
Chain Branching : The 2,2-dimethylpropan-1-ol derivative () shows enhanced metabolic stability due to steric hindrance, making it suitable for prodrug development .
Therapeutic Potential: Cyanovinyl derivatives () demonstrate that bromo-indole scaffolds can be tailored for specific diseases, emphasizing the role of electron-withdrawing groups in target binding .
Melting Points and Solubility :
- The primary alcohol (target compound) is expected to have a higher melting point than its secondary alcohol isomer due to stronger intermolecular hydrogen bonds.
- Branched derivatives (e.g., 2,2-dimethylpropan-1-ol) exhibit lower water solubility but higher lipid membrane permeability, critical for blood-brain barrier penetration .
Reactivity :
Biological Activity
3-(5-bromo-1H-indol-3-yl)propan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant research findings.
Structure and Properties
The structure of this compound includes an indole ring, a bromine atom at the 5-position, and a propanol side chain. This unique configuration enhances its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
Enzyme Interaction:
- The compound can modulate the activity of enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The presence of the bromine atom may enhance binding affinity, influencing enzyme kinetics.
Receptor Binding:
- It has been shown to bind to specific receptors, altering signal transduction pathways. This interaction can lead to changes in cellular responses that may be beneficial in therapeutic contexts .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of indole compounds, including this one, showed significant efficacy against various pathogens. The compound's structure allows it to disrupt microbial cell functions, leading to reduced viability .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Using the DPPH free radical scavenging assay, it was found that this compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .
Anticancer Activity
Several studies have explored the anticancer properties of indole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. For instance, related compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines . Specifically, compounds containing indole rings are often investigated for their ability to induce apoptosis in cancer cells.
Table 1: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 3-(5-bromo-1H-indol-3-yl)propan-1-ol, and how can reaction conditions be optimized?
Methodology:
- Start with indole derivatives as precursors. For example, bromination at the 5-position of indole can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) .
- Propanol side-chain introduction may involve Friedel-Crafts alkylation or Pd-catalyzed cross-coupling. Optimize catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄) and solvent polarity (THF or DCM) to enhance yield .
- Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Purity verification (>95%) should use HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology:
- Perform ¹H/¹³C NMR to confirm the indole ring substitution pattern and propanol chain attachment. Compare chemical shifts to related indole derivatives (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- Use X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as demonstrated for structurally similar compounds like 2-[2-(5-bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol .
- Validate purity via HPLC-MS (ESI+ mode) to detect trace impurities (e.g., dehalogenated byproducts) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?
Methodology:
- Conduct variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria in the propanol chain) that may cause signal splitting .
- Compare experimental data with DFT-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify misassignments. For example, indole C-3 proton shifts are highly sensitive to substituent effects .
- Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Methodology:
- Standardize starting material quality: Use indole precursors with ≥98% purity and pre-dry solvents (e.g., THF over molecular sieves) to minimize side reactions .
- Implement design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a factorial design can optimize bromination efficiency while minimizing overhalogenation .
- Employ process analytical technology (PAT) like in-situ FTIR to monitor intermediate formation and adjust conditions in real time .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Methodology:
- Perform molecular docking studies to evaluate steric/electronic effects of the bromoindole moiety. Software like AutoDock Vina can model interactions with biological targets (e.g., kinase enzymes) .
- Calculate Fukui indices (using Gaussian09) to identify electrophilic sites on the indole ring. The 5-bromo group may direct further substitutions to the 6-position via resonance effects .
- Validate predictions with kinetic isotope effect (KIE) experiments or isotopic labeling (e.g., ²H at C-3) to track reaction pathways .
Q. What are the stability challenges of this compound under varying storage conditions?
Methodology:
- Conduct accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Likely pathways include hydrolysis of the C-Br bond or oxidation of the propanol chain .
- Use argon/vacuum sealing and amber glass vials to prevent light- and oxygen-induced degradation. Stabilizers like BHT (0.01% w/w) may inhibit radical-mediated oxidation .
- Monitor water content by Karl Fischer titration; keep below 0.1% to avoid hydrolysis .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity reports for this compound in kinase inhibition assays?
Methodology:
- Replicate assays using standardized protocols (e.g., ATP concentration, incubation time). Discrepancies may arise from enzyme source variations (e.g., recombinant vs. native kinases) .
- Perform dose-response curves (IC₅₀) in triplicate and validate with orthogonal assays (e.g., SPR for binding affinity).
- Investigate off-target effects via kinase profiling panels (e.g., Eurofins DiscoverX) to identify non-specific interactions .
Notes on Evidence Utilization
- Synthesis and characterization methodologies are inferred from structurally related compounds in .
- Stability and experimental design considerations are adapted from pollution monitoring protocols and safety data sheets .
- Computational approaches are modeled after PubChem data and indole derivative studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
